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Compound of Interest

Compound Name: C14H18BrN5O2

Cat. No.: B12631912 Get Quote

The chemical formula C14H18BrN5O2 represents at least two distinct and significant research

compounds: GSK2256098, a potent inhibitor of Focal Adhesion Kinase (FAK), and I-BET762, a

pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This guide

provides a comparative selectivity profile of these two molecules against relevant alternative

inhibitors, supported by experimental data and detailed methodologies, to aid researchers in

the fields of oncology, inflammation, and epigenetics.

Section 1: GSK2256098 - A Selective Focal Adhesion
Kinase (FAK) Inhibitor
GSK2256098 is a reversible, ATP-competitive inhibitor of FAK, a non-receptor tyrosine kinase

that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1]

Overexpression and hyperactivation of FAK are implicated in various solid tumors, making it an

attractive therapeutic target.

Comparative Selectivity of FAK Inhibitors
The following table summarizes the in vitro potency and selectivity of GSK2256098 against

other notable FAK inhibitors.
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Compound Target IC50 / Ki
Selectivity vs.
Pyk2

Kinase Panel
Selectivity

GSK2256098 FAK
Ki: 0.4 nM, IC50:

1.5 nM[1]
~1000-fold[1][2]

Highly selective;

only FAK

significantly

inhibited (>50%)

out of 261

kinases.[3]

PF-562271 FAK/Pyk2
FAK IC50: 1.5

nM
~10-fold

>100-fold

selective against

other protein

kinases, except

for some CDKs.

[4]

PF-573228 FAK IC50: 4 nM ~50 to 250-fold ---

TAE226 FAK/Pyk2
FAK IC50: 5.5

nM

Modestly potent

against Pyk2

~10 to 100-fold

less potent

against InsR,

IGF-1R, ALK,

and c-Met.[4]

Defactinib (VS-

6063)
FAK ---

Selective FAK

inhibitor
---

Section 2: I-BET762 - A Pan-BET Bromodomain
Inhibitor
I-BET762 (also known as GSK525762) is an inhibitor of the BET family of bromodomain-

containing proteins (BRD2, BRD3, and BRD4).[5][6] These proteins are epigenetic "readers"

that recognize acetylated lysine residues on histones and other proteins, thereby regulating

gene transcription. Dysregulation of BET protein function is linked to cancer and inflammatory

diseases.

Comparative Selectivity of BET Inhibitors
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The table below compares the selectivity profile of I-BET762 with other well-characterized BET

inhibitors.

Compound Target IC50 / Kd
Bromodomain
Selectivity

I-BET762 BRD2, BRD3, BRD4
IC50: 32.5–42.5 nM,

Kd: 50.5–61.3 nM[7]

Pan-BET inhibitor.[5]

[8]

(+)-JQ1 BRD2, BRD3, BRD4 --- Pan-BET inhibitor.

OTX015 BRD2, BRD3, BRD4 --- Pan-BET inhibitor.[8]

ABBV-744 BRD4-BD2 ---

Several-hundred-fold

higher affinity for BD2

over BD1 of BRD2,

BRD3, and BRD4.[5]

GSK778 (iBET-BD1) BET-BD1 ---
> 130-fold selective

for BD1.[5]

AZD5153 BRD4 ---

Bivalent inhibitor

designed to interact

with both

bromodomains of

BRD4.[8]

Section 3: Signaling Pathways and Experimental
Workflows
FAK Signaling Pathway Inhibition by GSK2256098
Caption: Inhibition of FAK by GSK2256098 blocks downstream signaling.

BET Protein Inhibition by I-BET762
Caption: I-BET762 prevents BET protein binding to chromatin.

General Workflow for Selectivity Profiling
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Caption: Workflow for determining inhibitor selectivity.

Section 4: Experimental Protocols
Kinase Selectivity Profiling (e.g., Millipore
KinaseProfiler™)
Principle: The inhibitory activity of a test compound is determined against a panel of purified

kinases. The assay typically measures the phosphorylation of a substrate by the kinase in the

presence and absence of the inhibitor.

General Protocol:

Reaction Setup: Kinase, substrate (e.g., a generic peptide or protein), and ATP are combined

in a reaction buffer in the wells of a microtiter plate.

Inhibitor Addition: The test compound (e.g., GSK2256098) is added at various

concentrations. A control with no inhibitor is included.

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific

duration to allow for the phosphorylation reaction to proceed.

Detection: The amount of phosphorylated substrate is quantified. Common detection

methods include:

Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of

the radiolabel into the substrate.

Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase

reaction using an enzyme like luciferase (e.g., Kinase-Glo®).

Fluorescence/TR-FRET Assays: Using a phospho-specific antibody labeled with a

fluorescent probe to detect the phosphorylated product.

Data Analysis: The percentage of kinase inhibition is calculated relative to the control. IC50

values are determined by fitting the dose-response data to a sigmoidal curve.
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Bromodomain Selectivity Profiling (e.g., BROMOscan™)
Principle: This is a competitive binding assay that measures the ability of a test compound to

displace a proprietary ligand from the acetyl-lysine binding pocket of a bromodomain.

General Protocol:

Immobilized Ligand: A proprietary ligand that binds to the bromodomain is immobilized on a

solid support.

Competition Reaction: The bromodomain protein, tagged for detection (e.g., with DNA), is

incubated with the immobilized ligand in the presence of the test compound (e.g., I-BET762)

at various concentrations.

Binding and Wash: If the test compound binds to the bromodomain, it will prevent the

bromodomain from binding to the immobilized ligand. Unbound components are washed

away.

Quantification: The amount of bromodomain protein bound to the solid support is quantified.

For DNA-tagged proteins, quantitative PCR (qPCR) is often used for highly sensitive

detection.

Data Analysis: The amount of bound bromodomain is inversely proportional to the affinity of

the test compound. Dissociation constants (Kd) or IC50 values are calculated from the dose-

response curves.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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